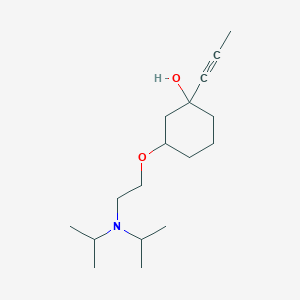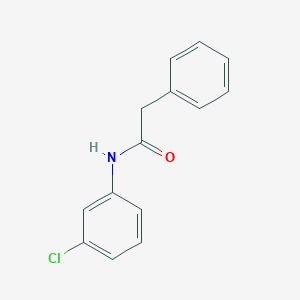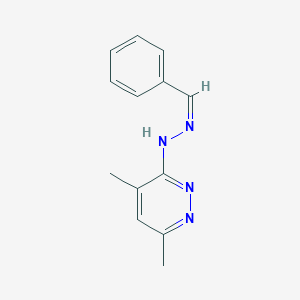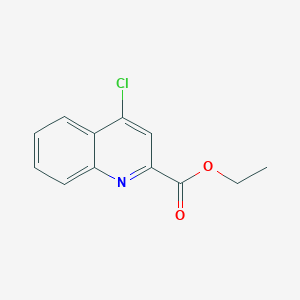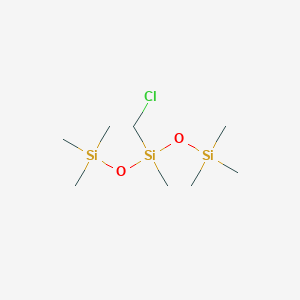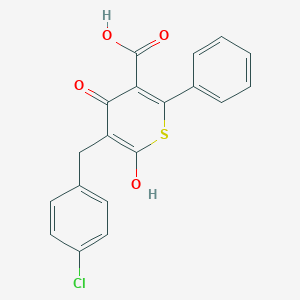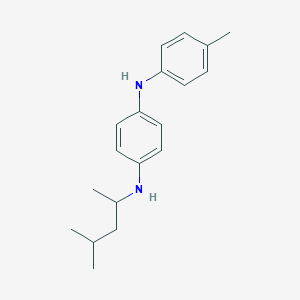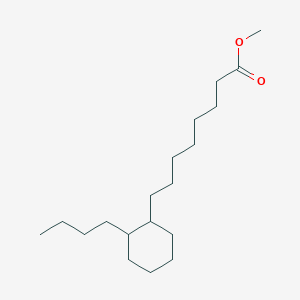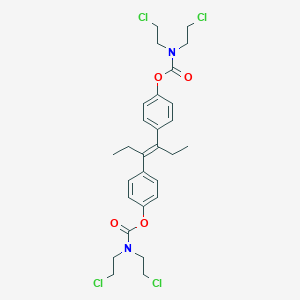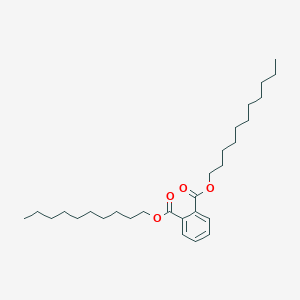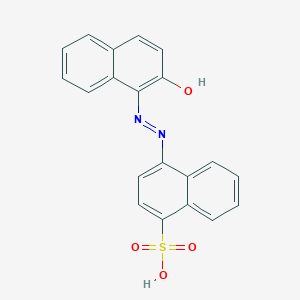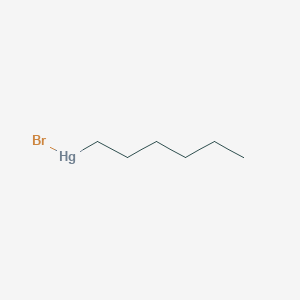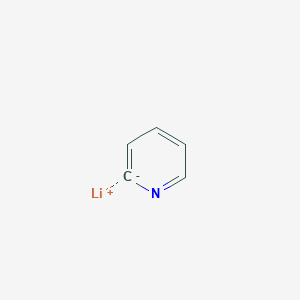
2-Pyridyllithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridyllithium is an organometallic compound that has found extensive use in synthetic chemistry. It is a highly reactive species that can be employed in a wide range of chemical reactions, making it a valuable tool for researchers. In
Mécanisme D'action
The mechanism of action of 2-Pyridyllithium involves the transfer of a lithium ion to the pyridine ring. The resulting pyridine-lithium intermediate can then react with a wide range of electrophilic reagents. The reactivity of 2-Pyridyllithium is due to the high electronegativity of the pyridine ring, which makes it a strong nucleophile.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Pyridyllithium. However, it is known to be a highly reactive species that can react with a wide range of biological molecules. It is therefore important to handle 2-Pyridyllithium with care and to use appropriate safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Pyridyllithium in lab experiments include its high reactivity and versatility. It can be employed in a wide range of chemical reactions, making it a valuable tool for researchers. However, the reactivity of 2-Pyridyllithium also presents a limitation, as it can react with a wide range of biological molecules and must be handled with care.
Orientations Futures
There are several future directions for research on 2-Pyridyllithium. One area of interest is the development of new synthetic methods that employ 2-Pyridyllithium. Another area of interest is the investigation of the biochemical and physiological effects of 2-Pyridyllithium. Finally, there is potential for the development of new applications for 2-Pyridyllithium in fields such as materials science and drug discovery.
Conclusion:
In conclusion, 2-Pyridyllithium is a highly reactive organometallic compound that has found extensive use in synthetic chemistry. Its reactivity and versatility make it a valuable tool for researchers. However, the reactivity of 2-Pyridyllithium also presents a limitation, as it must be handled with care. There is potential for future research on 2-Pyridyllithium in areas such as synthetic chemistry, materials science, and drug discovery.
Méthodes De Synthèse
The synthesis of 2-Pyridyllithium involves the reaction of pyridine with n-butyllithium. The reaction is typically carried out in anhydrous conditions under an inert atmosphere. The reaction proceeds through the formation of a pyridine-lithium intermediate, which then reacts with butyllithium to form 2-Pyridyllithium. The yield of the reaction can be improved by using excess n-butyllithium or by adding a coordinating solvent such as THF.
Applications De Recherche Scientifique
2-Pyridyllithium has found extensive use in synthetic chemistry. It can be employed in a wide range of chemical reactions, including cross-coupling reactions, nucleophilic additions, and reductions. The reactivity of 2-Pyridyllithium makes it a valuable tool for researchers looking to synthesize complex organic molecules.
Propriétés
Numéro CAS |
17624-36-1 |
|---|---|
Nom du produit |
2-Pyridyllithium |
Formule moléculaire |
C5H4LiN |
Poids moléculaire |
85.1 g/mol |
Nom IUPAC |
lithium;2H-pyridin-2-ide |
InChI |
InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-4H;/q-1;+1 |
Clé InChI |
JDOZOOBCADNBIJ-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC=N[C-]=C1 |
SMILES canonique |
[Li+].C1=CC=N[C-]=C1 |
Autres numéros CAS |
17624-36-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



